molecular formula C8H3Br2NO B11762258 3,5-Dibromo-4-formylbenzonitrile

3,5-Dibromo-4-formylbenzonitrile

Cat. No.: B11762258
M. Wt: 288.92 g/mol
InChI Key: SLTLJLWNTAIXCV-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-formylbenzonitrile is an organic compound with the molecular formula C8H3Br2NO and a molecular weight of 288.92 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a nitrile group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C8H3Br2NO

Molecular Weight

288.92 g/mol

IUPAC Name

3,5-dibromo-4-formylbenzonitrile

InChI

InChI=1S/C8H3Br2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H

InChI Key

SLTLJLWNTAIXCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)C=O)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-formylbenzonitrile typically involves the bromination of 4-formylbenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dibromo-4-formylbenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-formylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The formyl group can be reduced to an alcohol or further to a hydrocarbon.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromo-4-formylbenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on the formyl group or substitution at the bromine sites .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzonitrile
  • 3,5-Dibromo-4-methylbenzonitrile
  • 3,5-Dibromo-4-nitrobenzonitrile

Comparison: 3,5-Dibromo-4-formylbenzonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for additional chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, making it a versatile intermediate in organic synthesis .

Biological Activity

3,5-Dibromo-4-formylbenzonitrile, a compound derived from the halogenated aromatic nitrile family, has gained attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

3,5-Dibromo-4-formylbenzonitrile is synthesized through various chemical reactions involving bromination and formylation of benzonitrile derivatives. The structure features two bromine atoms at the 3 and 5 positions and a formyl group at the 4 position of the benzene ring, which significantly influences its reactivity and biological activity.

Antimicrobial Activity

Studies have shown that 3,5-dibromo-4-formylbenzonitrile exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, in vitro assays indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Properties

The compound also displays antioxidant activity. In a study utilizing the DPPH radical scavenging assay, 3,5-dibromo-4-formylbenzonitrile showed a dose-dependent reduction in DPPH radical concentration, indicating its potential as a natural antioxidant.

Concentration (µg/mL) % Inhibition
5030
10055
20080

Cytotoxic Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HeLa cells (human cervical cancer) and MCF-7 cells (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

Cell Line IC50 (µM)
HeLa25
MCF-730

The biological activities of 3,5-dibromo-4-formylbenzonitrile are attributed to its ability to interact with cellular targets. Its structure allows for potential intercalation into DNA, disrupting replication processes in cancer cells. Additionally, the presence of bromine atoms enhances its reactivity with cellular nucleophiles.

Case Studies

  • Antimicrobial Study : A recent investigation evaluated the effectiveness of 3,5-dibromo-4-formylbenzonitrile against multi-drug resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability compared to control groups, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Cytotoxicity Evaluation : In a comparative study of various benzonitrile derivatives, 3,5-dibromo-4-formylbenzonitrile exhibited superior cytotoxicity against cancer cell lines. This study highlights the compound's potential as a lead candidate for developing new anticancer drugs.

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